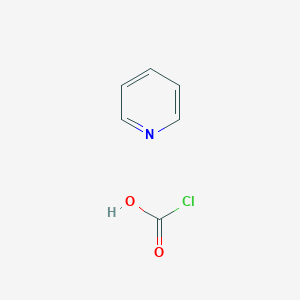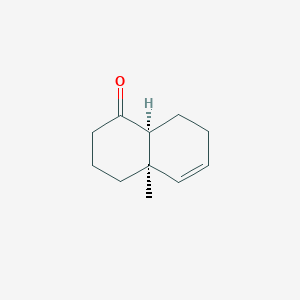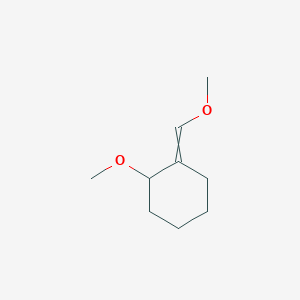![molecular formula C18H14N2O2 B14485101 Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)- CAS No. 65161-65-1](/img/structure/B14485101.png)
Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)- is a heterocyclic compound that belongs to the class of oxazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 3-amino-1H-2-oxo-4-hydroxyquinolines with 3-N-acyl derivatives . The formation of the oxazole ring can occur via two routes, depending on the nature of the substituent on the acyl residue .
Another method involves the direct functionalization of the C-4 position of oxazoles using a modified Pictet-Spengler method with Cu(TFA)2 as a catalyst . This approach allows for the synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines in good yields .
Industrial Production Methods
Industrial production methods for oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)- are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions at the oxazole or quinoline ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various substituted quinoline and oxazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex heterocyclic structures.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)- include other oxazoloquinolines and quinoline derivatives. Some examples are:
- Oxazolo[4,5-c]quinolin-4(5H)-one derivatives with different substituents on the oxazole or quinoline ring.
- Quinoline derivatives with various functional groups.
Uniqueness
The uniqueness of oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)- lies in its specific substitution pattern, which can impart distinct biological and chemical properties
Properties
CAS No. |
65161-65-1 |
|---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)-[1,3]oxazolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C18H14N2O2/c1-11-7-9-12(10-8-11)17-19-15-16(22-17)13-5-3-4-6-14(13)20(2)18(15)21/h3-10H,1-2H3 |
InChI Key |
WHTKINMLPLRGKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C4=CC=CC=C4N(C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


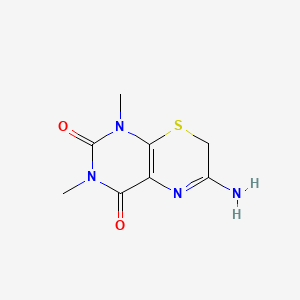
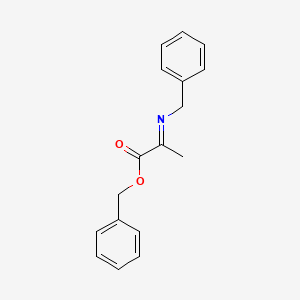
![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)
![Diethyl [1-(dimethylamino)propan-2-yl]propanedioate](/img/structure/B14485030.png)
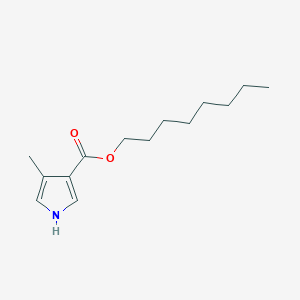

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine](/img/structure/B14485051.png)
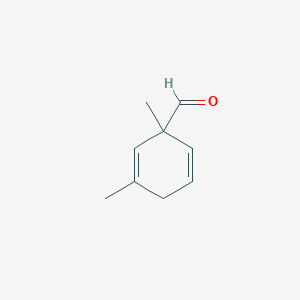
![1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14485059.png)
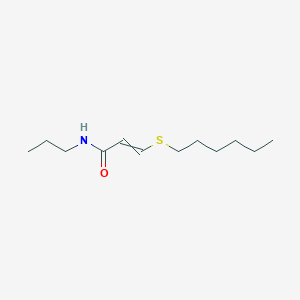
![Ethyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14485084.png)
